molecular formula C15H12ClN5O B5522134 2-(benzotriazol-2-yl)-N-[(E)-(2-chlorophenyl)methylideneamino]acetamide

2-(benzotriazol-2-yl)-N-[(E)-(2-chlorophenyl)methylideneamino]acetamide

Cat. No.: B5522134
M. Wt: 313.74 g/mol
InChI Key: BLGDQEZWBSMNPT-RQZCQDPDSA-N
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Description

2-(benzotriazol-2-yl)-N-[(E)-(2-chlorophenyl)methylideneamino]acetamide is a complex organic compound that belongs to the class of benzotriazole derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The unique structure of this compound, which includes a benzotriazole moiety and a chlorophenyl group, contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzotriazol-2-yl)-N-[(E)-(2-chlorophenyl)methylideneamino]acetamide typically involves the condensation of benzotriazole with an appropriate chlorophenyl acetamide derivative. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to maximize efficiency and minimize waste. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

2-(benzotriazol-2-yl)-N-[(E)-(2-chlorophenyl)methylideneamino]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The benzotriazole and chlorophenyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzotriazole derivatives.

Scientific Research Applications

2-(benzotriazol-2-yl)-N-[(E)-(2-chlorophenyl)methylideneamino]acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals, polymers, and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(benzotriazol-2-yl)-N-[(E)-(2-chlorophenyl)methylideneamino]acetamide involves its interaction with specific molecular targets and pathways. The benzotriazole moiety is known to interact with various enzymes and proteins, potentially inhibiting their activity. The chlorophenyl group may enhance the compound’s binding affinity and specificity towards its targets. These interactions can lead to the modulation of biological pathways, resulting in the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2H-benzotriazol-2-yl)-4,6-di-tert-butylphenol
  • 2-(2H-benzotriazol-2-yl)-4,6-ditertpentylphenol
  • 2-(2H-benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol

Uniqueness

Compared to similar compounds, 2-(benzotriazol-2-yl)-N-[(E)-(2-chlorophenyl)methylideneamino]acetamide stands out due to its unique combination of a benzotriazole moiety and a chlorophenyl group. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-(benzotriazol-2-yl)-N-[(E)-(2-chlorophenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN5O/c16-12-6-2-1-5-11(12)9-17-18-15(22)10-21-19-13-7-3-4-8-14(13)20-21/h1-9H,10H2,(H,18,22)/b17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLGDQEZWBSMNPT-RQZCQDPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)CN2N=C3C=CC=CC3=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)CN2N=C3C=CC=CC3=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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